molecular formula C8H5F3N2O B1404077 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 1014607-03-4

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B1404077
CAS No.: 1014607-03-4
M. Wt: 202.13 g/mol
InChI Key: UTJDHRLHRARQSL-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

The molecular architecture of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide (C$$8$$H$$5$$F$$3$$N$$2$$O) features a fused bicyclic system consisting of a pyrrole ring condensed with a pyridine moiety. The trifluoromethyl (-CF$$_3$$) group occupies the 2-position of the pyrrolo[2,3-b]pyridine core, while the N-oxide functionality is localized at the 7-position. Key bond lengths include:

Bond Type Length (Å) Comparative Data (Pyridine-N-oxide)
N-O (N-oxide) 1.28–1.32 1.34
C-N (pyridine ring) 1.34–1.38 1.34
C-C (aromatic) 1.39–1.42 1.40

The N-O bond in the N-oxide group is shorter than in pyridine-N-oxide (1.34 Å), likely due to electron-withdrawing effects of the -CF$$_3$$ group enhancing resonance stabilization. The pyridine ring retains near-planarity, with slight distortion at the fused pyrrole junction due to steric interactions.

Comparative Analysis with Pyridine-N-oxide Derivatives

Pyridine-N-oxide derivatives exhibit distinct structural and electronic variations depending on substituents. Key comparisons include:

  • Resonance Effects :

    • In pyridine-N-oxide, the N-O bond length (1.34 Å) reflects partial double-bond character due to resonance between N→O and aromatic π-systems.
    • The -CF$$_3$$ group in this compound withdraws electron density, further polarizing the N-O bond and shortening it to ~1.30 Å.
  • Substituent Influence :

    • Nitro groups in ortho-nitropyridine-N-oxide shorten the N-O bond by 0.006–0.011 Å, while -CF$$_3$$ causes comparable shortening via inductive effects.
    • Unlike pyridine-N-oxide, the fused pyrrole ring introduces additional steric constraints, reducing rotational freedom at the fusion site.
  • Reactivity Trends :

    • Pyridine-N-oxide undergoes electrophilic substitution at the 4-position, whereas the -CF$$_3$$ group in this compound directs reactivity to the 3- and 5-positions of the pyrrolopyridine system.

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound remains limited, studies on analogous systems reveal:

  • Bond Angle Variations :

    • Fluorination at the 2-position in pyridine-N-oxide derivatives increases the C-N-C angle by ~2°. The -CF$$3$$ group likely induces similar distortions, widening the C$$2$$-N-C$$_6$$ angle to ~124°.
  • Conformational Rigidity :

    • The fused pyrrole ring restricts out-of-plane bending, stabilizing a planar conformation.
    • Hyperconjugation between the -CF$$_3$$ group and the aromatic system shortens adjacent C-F bonds by 0.016 Å in fluorinated analogs.
  • Intermolecular Interactions :

    • N-O groups participate in hydrogen bonding with proximal NH groups in related pyrrolopyridines, forming tape-like structures.

Electronic Effects of Trifluoromethyl Substituent

The -CF$$_3$$ group exerts profound electronic effects on the pyrrolopyridine-N-oxide system:

  • Inductive Withdrawal :

    • The -CF$$3$$ group (σ$$m$$ = 0.43, σ$$_p$$ = 0.54) withdraws electron density, lowering the HOMO energy by ~0.5 eV compared to unsubstituted analogs.
  • Resonance Stabilization :

    • Enhanced contribution of resonance forms with negative charge on the N-oxide oxygen, increasing nucleophilicity at oxygen.
  • Impact on Aromaticity :

    • The -CF$$_3$$ group reduces π-electron density in the pyridine ring, evidenced by upfield shifts of $$^{19}$$F NMR signals (δ = −57 to −63 ppm).
Electronic Parameter Value
Hammett σ$$m$$ (CF$$3$$) 0.43
HOMO-LUMO Gap (Calculated) 5.2 eV
Dipole Moment 4.6 D (vs. 2.02 D in pyridine)

These effects collectively enhance the compound’s suitability as an intermediate in catalytic trifluoromethylation reactions.

Properties

IUPAC Name

7-hydroxy-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJDHRLHRARQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Methods:

Preparation of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Synthesis via Palladium-Catalyzed Cross-Coupling

The most prominent route involves the formation of the pyrrolo[2,3-b]pyridine core through a palladium-catalyzed Suzuki-Miyaura coupling, followed by oxidation at the 7-position to generate the oxide.

Stepwise Process:

Step Description Reagents & Conditions Reference
1 Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine Cyclization of 2-aminopyridines with suitable aldehydes or ketones
2 Bromination at the 3-position NBS or similar brominating reagent in chloroform at 0°C to room temp
3 Suzuki coupling with trifluoromethyl phenylboronic acid Using Pd(0) catalyst, potassium carbonate, in dioxane/water at ~80°C
4 Oxidation at the 7-position Using oxidants such as m-CPBA or hydrogen peroxide in acetic acid or organic solvents

Specific Methodology for 7-oxide Formation

Oxidation of the pyrrolo[2,3-b]pyridine core to the 7-oxide is typically achieved via:

Example:

Pyrrolo[2,3-b]pyridine derivative + m-CPBA in dichloromethane at 0°C to room temperature → 7-oxide derivative

Specific Research Findings and Data Tables

Synthesis of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Method Key Reagents Catalyst Solvent Temperature Yield Reference
Suzuki coupling Phenylboronic acid derivatives, trifluoromethyl phenylboronic acid Pd(0) complex (e.g., Pd(PPh₃)₄) Dioxane/water ~80°C 60-75%
Bromination NBS Chloroform 0°C to RT Quantitative
Oxidation to N-oxide m-CPBA Dichloromethane 0°C to RT 65-80%

Alternative Approaches

  • Direct trifluoromethylation of the heterocycle using Togni’s reagent or Umemoto’s reagent under copper catalysis has been explored but with lower yields and selectivity.
  • Madelung cyclization of suitable precursors has been reported for constructing the core, especially when functional groups are pre-installed.

Notes on Optimization and Challenges

  • Selectivity in oxidation: Achieving selective oxidation at the 7-position requires careful control of oxidant equivalents and reaction conditions to prevent over-oxidation or undesired side reactions.
  • Trifluoromethylation efficiency: The introduction of the trifluoromethyl group is often the limiting step, with recent advances favoring palladium-catalyzed cross-couplings over direct electrophilic trifluoromethylation due to better regioselectivity and yields.
  • Purification: Final compounds are typically purified via column chromatography, often requiring silica gel deactivated with basic additives to prevent decomposition of sensitive heterocycles.

Summary of Key Preparation Methods

Method Category Description Advantages Limitations References
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of brominated pyridines with trifluoromethyl phenylboronic acids High regioselectivity, broad substrate scope Requires pre-functionalized bromide
Bromination & Oxidation Bromination at 3-position followed by oxidation to N-oxide Straightforward, well-established Multiple steps, possible over-oxidation
Madelung & Fischer Synthesis Cyclization of substituted precursors Useful for diverse derivatives Limited scope for trifluoromethyl groups
Direct Trifluoromethylation Electrophilic trifluoromethylation reagents Potential for one-step synthesis Lower selectivity, yields vary

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The N-oxide group enhances the electron density at specific positions, enabling regioselective electrophilic attacks. Key findings include:

Nitration and Halogenation

  • Nitration occurs predominantly at the C3 position using HNO₃/H₂SO₄, yielding 3-nitro derivatives .

  • Bromination with Br₂ in acetic acid targets C3 , forming 3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide .

  • Iodination using I₂/KI under acidic conditions also favors C3 substitution .

Mannich Reactions

Reaction with formaldehyde and secondary amines produces 3-aminomethyl derivatives , retaining the N-oxide functionality .

Cross-Coupling Reactions

The trifluoromethyl group and N-oxide enable participation in palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C3-Aryl derivatives65–85%
Heck coupling Pd(OAc)₂, P(o-tol)₃, DMF, 120°C3-Alkenylated products70–78%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Amino derivatives60–75%

Nucleophilic Reactions

The N-oxide acts as a directing group for nucleophilic attacks:

  • Hydroxide displacement : Treatment with NaOH in ethanol results in C3 hydroxylation .

  • Cycloadditions : Participates in [3+2] cycloadditions with nitrile oxides to form fused tricyclic systems .

Redox and Ring Expansion

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the N-oxide to the parent pyrrolopyridine .

  • Ring expansion : Reaction with chloroform/alkali yields 1,8-naphthyridine derivatives via C–N bond cleavage .

Impact of the Trifluoromethyl Group

  • Electronic effects : The –CF₃ group deactivates the pyrrole ring, directing electrophiles to the pyridine moiety .

  • Steric effects : Hinders substitution at C2, as evidenced by exclusive C3 functionalization in most reactions .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting .

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8 .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. Its trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.

  • Case Study : Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit activity against various cancer cell lines. For instance, modifications to the 7-position of the pyrrolopyridine scaffold have been explored to optimize potency and selectivity against specific targets in cancer therapy .

Agrochemicals

Due to its unique chemical properties, 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide may serve as a building block for agrochemical formulations. The trifluoromethyl group is known to impart herbicidal and fungicidal properties.

  • Research Insight : Studies indicate that compounds containing the pyrrolopyridine framework can act as effective herbicides by inhibiting key enzymatic pathways in plants . This makes them valuable candidates for developing new agricultural products.

Materials Science

The compound's electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.

  • Application Example : The incorporation of trifluoromethylated pyrrolopyridines into polymer matrices has shown promise in enhancing the electrical conductivity and stability of organic electronic devices .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide -CF₃ (C2), 7-oxide 232.12 g/mol High lipophilicity, potential kinase inhibition
4-Nitro-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine 7-oxide (S109) -NO₂ (C4), -CF₃-cyclopropyl (C3), 7-oxide 328.23 g/mol MAP4K1 inhibitor (BAY-405 precursor); enhanced rigidity from cyclopropyl group
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine -CF₃ (C7), no oxide 200.14 g/mol Intermediate for agrochemicals; lower polarity
4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide -NO₂ (C4), 7-oxide 179.13 g/mol Reactive intermediate for nitro-group functionalization
1H-Pyrrolo[2,3-b]pyridine 7-oxide hemihydrate Unsubstituted core, 7-oxide 147.12 g/mol Reference compound for crystallography and oxidation studies

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, nitration of S109 occurs at C4 due to the -CF₃ group’s meta-directing influence .

Physicochemical Properties: Lipophilicity: The -CF₃ group increases logP values compared to unsubstituted analogs (e.g., 1H-pyrrolo[2,3-b]pyridine 7-oxide hemihydrate), enhancing membrane permeability . Solubility: The 7-oxide group improves aqueous solubility relative to non-oxidized analogs like 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine .

Synthetic Pathways: Nitration: S109 is synthesized via nitration using HNO₃ in trifluoroacetic acid, followed by chlorination with POCl₃ . Oxidation: The 7-oxide group is typically introduced via peroxide-mediated oxidation or air oxidation under basic conditions .

Biological Activity: Kinase Inhibition: S109 derivatives (e.g., BAY-405) exhibit MAP4K1 inhibition, suggesting that the trifluoromethyl-pyrrolo[2,3-b]pyridine scaffold is a viable pharmacophore for immunomodulatory agents . Toxicity Profile: Unlike carcinogenic heterocyclic amines (e.g., IQ compounds), the trifluoromethyl and oxide groups in this compound may reduce genotoxic risks .

Biological Activity

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₈H₅F₃N₂O
  • Molecular Weight : 186.13 g/mol
  • CAS Number : 1060802-93-8
  • Appearance : Off-white to light brown solid

Biological Activity Overview

Recent studies have highlighted the cytotoxic properties of various pyrrolo[2,3-b]pyridine derivatives. Specifically, compounds within this class have been shown to exhibit significant anticancer activity through various mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth.

  • Cytotoxic Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can induce cell death in cancer cells by targeting specific pathways such as the HGF/MET signaling pathway, which is often upregulated in various malignancies .
  • Inhibition of Tumor Growth : Compounds have been identified that inhibit tumor cell proliferation with IC50 values ranging significantly across different studies, demonstrating their potential as therapeutic agents.

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundCytotoxicity5.63
Other Derivative AAnticancer (HGF/MET)4.5
Other Derivative BAnticancer (Apoptosis)3.0

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines :
    A study evaluating the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives demonstrated that several compounds resulted in significant cell death in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, with the tested compound exhibiting an IC50 value of 5.63 μM .
  • In Vivo Studies :
    In vivo studies using mouse models have shown that certain pyrrolo derivatives can significantly reduce tumor size when administered at specific dosages. For instance, a derivative demonstrated a reduction in tumor volume by over 70% compared to control groups after a treatment period of two weeks .

Q & A

Q. What are the key synthetic routes for preparing 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide?

The compound is synthesized via multi-step protocols involving cyclopropane intermediates and nitration/chlorination reactions. A representative method includes:

  • Step 1 : Reacting 3-[1-(trifluoromethyl)cyclopropyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol with thionyl chloride (SOCl₂) and pyridine in dichloromethane to form the cyclopropane intermediate.
  • Step 2 : Nitration using nitric acid (HNO₃) in trifluoroacetic acid (TFA) at 0°C to introduce the nitro group.
  • Step 3 : Chlorination via hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) to yield the final product. Characterization includes ¹H NMR (e.g., δ = 1.42–1.37 ppm for cyclopropane protons) and LCMS for purity validation .

Q. How is the compound characterized structurally and analytically?

  • ¹H NMR spectroscopy resolves proton environments (e.g., aromatic protons at δ = 7.95–8.35 ppm, cyclopropane protons at δ = 1.42–1.37 ppm).
  • LCMS/HPLC ensures purity (>90%) and confirms molecular weight (e.g., [M+1] = 311.1 for related derivatives).
  • X-ray crystallography (where applicable) validates regiochemistry and stereoelectronic effects, as seen in analogous pyrrolo[2,3-b]pyridine structures .

Q. What safety precautions are recommended for handling this compound?

Limited toxicological data are available, but general precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Working in a fume hood due to volatile reagents (e.g., SOCl₂, TFA).
  • Disposing of waste via approved hazardous waste protocols. Acute toxicity in mice (LD₅₀ = 490 mg/kg intraperitoneal) suggests moderate risk .

Advanced Research Questions

Q. How does substitution at the 3-position (e.g., trifluoromethyl) influence biological activity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving target engagement. In fungicidal studies, derivatives with electron-withdrawing groups (e.g., -CF₃) showed higher activity against Pyricularia oryzae (rice blast fungus). Semiempirical molecular orbital calculations linked ionization potentials (IPs) to activity: lower IPs correlate with increased fungicidal efficacy due to improved electron transfer .

Q. What strategies optimize regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • N-Oxide-directed chemistry : The 7-oxide moiety directs electrophilic substitution to the 4-position (e.g., nitration) and enables subsequent chlorination at the 6-position.
  • Protecting groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) protects the NH group during cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids).
  • Computational guidance : DFT calculations predict reactive sites based on frontier molecular orbitals, guiding synthetic routes .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

  • Semiempirical MO calculations (e.g., PM6, AM1) estimate ionization potentials and electron affinity, which correlate with fungicidal and kinase inhibitory activity.
  • Docking studies : For kinase targets (e.g., MAP4K1), molecular docking identifies key interactions between the trifluoromethyl group and hydrophobic pockets.
  • QSAR models : Regression analysis of substituent effects (e.g., Hammett σ values) quantifies contributions to bioactivity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Intermediate instability : Cyclopropane intermediates are sensitive to moisture; reactions are performed under inert gas (N₂) with anhydrous solvents.
  • Purification : Column chromatography is replaced with recrystallization or telescoped reactions to improve yield (e.g., crude nitration products used directly in chlorination).
  • Byproduct formation : Excess HMDS reduces side reactions during chlorination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

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